![molecular formula C10H18N2O2 B12947145 2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid](/img/structure/B12947145.png)
2-([1,3'-Bipyrrolidin]-1'-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid is an organic compound characterized by the presence of a bipyrrolidine moiety attached to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid typically involves the reaction of bipyrrolidine with a suitable acetic acid derivative. One common method is the nucleophilic substitution reaction where bipyrrolidine reacts with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bipyrrolidine moiety can interact with enzymes or receptors, modulating their activity. The acetic acid group may also play a role in the compound’s solubility and reactivity, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar structure but lacks the bipyrrolidine moiety.
N-Methylpyrrolidine-2-carboxylic acid: Contains a methyl group instead of the bipyrrolidine moiety.
2-Pyrrolidinone: A lactam derivative with a similar core structure.
Uniqueness
2-([1,3’-Bipyrrolidin]-1’-yl)acetic acid is unique due to the presence of the bipyrrolidine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N2O2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(3-pyrrolidin-1-ylpyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C10H18N2O2/c13-10(14)8-11-6-3-9(7-11)12-4-1-2-5-12/h9H,1-8H2,(H,13,14) |
InChI Key |
NLZQEZLTYLEJCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




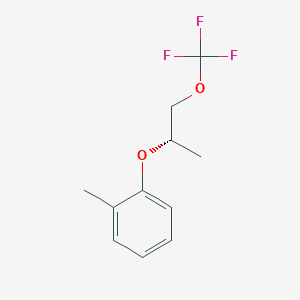
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
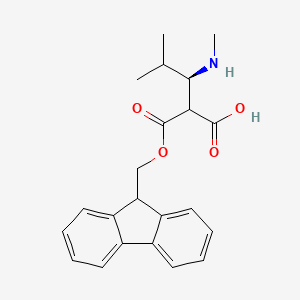


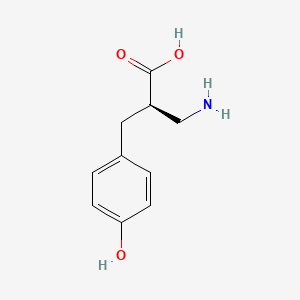

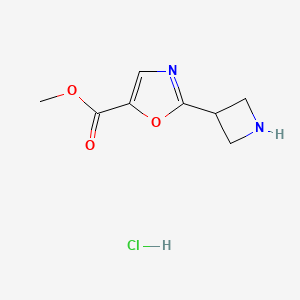

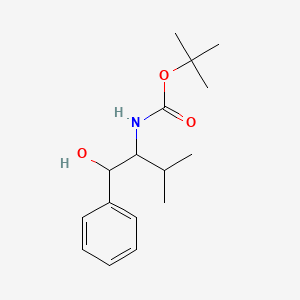

![(3S,9aR)-3-(4-Aminobutyl)-8-(3-fluorobenzyl)hexahydro-1H-pyrazino[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B12947154.png)
